molecular formula C13H18O2 B12726745 2-(3-Isobutylphenyl)propionic acid, (R)- CAS No. 533931-39-4

2-(3-Isobutylphenyl)propionic acid, (R)-

Cat. No.: B12726745
CAS No.: 533931-39-4
M. Wt: 206.28 g/mol
InChI Key: SFVKLYXPBKITCE-SNVBAGLBSA-N
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Description

2-(3-Isobutylphenyl)propionic acid, ®-, commonly known as ®-ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid. It is widely used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is one of the enantiomers of ibuprofen, with the ®-enantiomer being less pharmacologically active compared to the (S)-enantiomer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutylphenyl)propionic acid, ®-, typically involves the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride, followed by the reduction of the resulting ketone to the corresponding alcohol. The alcohol is then oxidized to the carboxylic acid. The enantioselective synthesis can be achieved using chiral catalysts or by resolution of the racemic mixture .

Industrial Production Methods

Industrial production of ®-ibuprofen often involves the resolution of racemic ibuprofen using enzymatic methods. Lipases from microorganisms such as Aspergillus niger are used to selectively esterify the ®-enantiomer, which can then be separated and hydrolyzed to obtain the pure ®-ibuprofen .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutylphenyl)propionic acid, ®-, undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water.

    Reduction: The carboxylic acid can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Isobutylphenyl)propionic acid, ®-, has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Isobutylphenyl)propionic acid, ®-, involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ®-ibuprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .

Comparison with Similar Compounds

2-(3-Isobutylphenyl)propionic acid, ®-, is part of the 2-arylpropionic acid class of NSAIDs, which includes compounds such as:

    Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties but a longer half-life.

    Ketoprofen: Known for its potent anti-inflammatory effects.

    Flurbiprofen: Used for its analgesic and anti-inflammatory properties.

Compared to these compounds, ®-ibuprofen is unique in its enantioselective pharmacokinetics, where the ®-enantiomer can undergo metabolic inversion to the more active (S)-enantiomer .

Properties

CAS No.

533931-39-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(2R)-2-[3-(2-methylpropyl)phenyl]propanoic acid

InChI

InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/t10-/m1/s1

InChI Key

SFVKLYXPBKITCE-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)CC(C)C)C(=O)O

Canonical SMILES

CC(C)CC1=CC(=CC=C1)C(C)C(=O)O

Origin of Product

United States

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